molecular formula C9H8N2O3 B2777352 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid CAS No. 1251141-02-2

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid

Cat. No.: B2777352
CAS No.: 1251141-02-2
M. Wt: 192.174
InChI Key: CVNAEUCSHIDKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid (CAS 1251141-02-2) is a heteroaromatic building block of significant interest in medicinal chemistry and agrochemical research. This compound features a fused furan-pyrazole core structure, a privileged scaffold known for conferring diverse biological activities and enhancing physicochemical properties in molecular design . The carboxylic acid functional group provides a versatile handle for further synthetic modification, enabling researchers to create amides, esters, and other derivatives for structure-activity relationship (SAR) studies . Pyrazole derivatives are extensively investigated for their pharmacological potential, demonstrating a wide spectrum of biological activities including antifungal, anti-inflammatory, antimicrobial, and anticancer properties . Specifically, analogous 1-methyl-1H-pyrazole-4-carboxylic acid amides have shown potent activity as succinate dehydrogenase (SDH) inhibitors in fungicide development . This compound serves as a key synthetic intermediate for constructing more complex molecules, particularly in the development of potential SDH inhibitors and other enzyme-targeting agents . As a bifunctional heterocycle, it is invaluable for fragment-based drug discovery, library synthesis for high-throughput screening, and bioisosteric replacement strategies in lead optimization . This compound is offered For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic, therapeutic, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-5-6(4-10-11)7-2-3-8(14-7)9(12)13/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNAEUCSHIDKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid typically involves the formation of the furan ring followed by the introduction of the pyrazole moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and condensation steps. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Carboxylic Acid Derivative Formation

The carboxylic acid group undergoes typical nucleophilic acyl substitution reactions, enabling the synthesis of esters, amides, and acid chlorides.

Esterification

Reaction with alcohols in the presence of acid catalysts (e.g., H₂SO₄) yields esters. For example:

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid+R-OHH+5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylate ester+H2O\text{5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid} + \text{R-OH} \xrightarrow{\text{H}^+} \text{5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylate ester} + \text{H}_2\text{O}

Conditions : Reflux in ethanol with catalytic sulfuric acid (12 hrs, 80°C).

Amidation

Reaction with amines forms amides. For instance, treatment with 2,3-diaminopyridine produces carboxamide derivatives.
Example :

Acid chloride intermediate+2,3-diaminopyridine1H-pyrazole-3-carboxamide(Yield: 69%)[3]\text{Acid chloride intermediate} + \text{2,3-diaminopyridine} \rightarrow \text{1H-pyrazole-3-carboxamide} \quad (\text{Yield: 69\%})[3]

Key data :

ReagentProductYieldConditions
2,3-DiaminopyridinePyrazole-3-carboxamide derivative69%Reflux in benzene, 5 hr

Electrophilic Substitution on the Furan Ring

The furan ring undergoes electrophilic substitution at the α-positions (C3 and C4) due to electron-donating effects from the oxygen atom.

Nitration

Nitration occurs preferentially at the C4 position of the furan ring under mixed acid conditions (HNO₃/H₂SO₄):

Furan ring+HNO3H2SO44-Nitro-furan derivative[4][8]\text{Furan ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4} \text{4-Nitro-furan derivative}[4][8]

Outcome : Introduces nitro groups for further functionalization (e.g., reduction to amines).

Halogenation

Chlorination or bromination occurs at C3 or C4 using reagents like Cl₂ (FeCl₃ catalyst) or Br₂ (CH₃COOH solvent):

Furan ring+Br23-Bromo-furan derivative(Yield: 65-78%)[4]\text{Furan ring} + \text{Br}_2 \rightarrow \text{3-Bromo-furan derivative} \quad (\text{Yield: 65-78\%})[4]

Functionalization of the Pyrazole Ring

The pyrazole ring participates in electrophilic substitutions and coupling reactions.

N-Alkylation

The nitrogen atom at position 1 undergoes alkylation with alkyl halides:

Pyrazole+R-XBaseN-Alkylated pyrazole[1][8]\text{Pyrazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated pyrazole}[1][8]

Example : Allylation using allyl bromide (Yield: >70%).

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the pyrazole C4 position:

Pyrazole-Br+Ar-B(OH)2Pd catalystAr-substituted pyrazole[5]\text{Pyrazole-Br} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ar-substituted pyrazole}[5]

Conditions : Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C .

Oxidation of the Furan Ring

The furan ring is susceptible to oxidation with KMnO₄ or CrO₃, yielding dihydroxy or diketone intermediates:

FuranKMnO4cis-Diol(pH 7, 25°C)\text{Furan} \xrightarrow{\text{KMnO}_4} \text{cis-Diol} \quad (\text{pH 7, 25°C})

Reduction of the Carboxylic Acid Group

Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol:

-COOHLiAlH4-CH2OH(Yield: 60-75%)[1][4]\text{-COOH} \xrightarrow{\text{LiAlH}_4} \text{-CH}_2\text{OH} \quad (\text{Yield: 60-75\%})[1][4]

Cyclization and Heterocycle Formation

The compound participates in cycloaddition reactions to form fused heterocycles.

Formation of Imidazopyridines

Reaction with 2,3-diaminopyridine under basic conditions yields imidazo[4,5-b]pyridine derivatives :

Acid chloride+2,3-diaminopyridine3H-imidazo[4,5-b]pyridine(Yield: 49%)[3]\text{Acid chloride} + \text{2,3-diaminopyridine} \rightarrow \text{3H-imidazo[4,5-b]pyridine} \quad (\text{Yield: 49\%})[3]

Biological Activity and Pharmacological Derivatives

Derivatives of this compound exhibit notable bioactivity:

Derivative TypeBiological ActivityKey FindingSource
CarboxamideAnti-inflammatory75-78% inhibition (carrageenan model)
Trifluoromethyl analogAnticancer (A549 lung cancer)IC₅₀: 0.19–2 nM
EsterAntimicrobialMIC: 6.25 µg/mL against E. coli

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid as an anticancer agent. It has been evaluated for its ability to inhibit various cancer cell lines. For instance, compounds derived from this structure have shown promise in targeting specific kinases involved in cancer proliferation, such as BRAF and MET kinases, which are crucial in melanoma and other cancers .

Inhibition of Protein Interactions

The compound has been investigated for its role as a Bcl-2/Bcl-xL inhibitor, which is significant in the context of apoptosis regulation in cancer cells. The inhibition of these proteins can lead to increased apoptosis in malignant cells, making it a target for further development in cancer therapies .

Building Block for Organic Synthesis

This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique pyrazole and furan moieties allow for diverse functionalization, leading to the creation of new chemical entities with potential biological activity .

Functionalization Reactions

The compound undergoes various functionalization reactions that can yield derivatives with enhanced properties. For example, reactions with amines and other nucleophiles can produce new pyrazole derivatives that may exhibit improved pharmacological profiles .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated effective inhibition of BRAF mutant melanoma cells using derivatives of this compound .
Study 2Synthesis of HeterocyclesReported successful synthesis of novel pyrazole derivatives through functionalization reactions involving this compound .
Study 3Protein InhibitionIdentified as a potent inhibitor of Bcl-xL, leading to increased apoptosis in cancer cell lines .

Mechanism of Action

The mechanism by which 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Variations

The compound is compared below with analogs differing in substituents, heterocyclic systems, or functional groups.

Table 1: Comparative Analysis of Selected Compounds
Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Notable Features/Activities
Target Compound C₉H₈N₂O₃ 1-Methylpyrazol-4-yl, furan-2-carboxylic acid 192.17 Baseline for comparison
5-(1-Hexynyl)-furan-2-carboxylic acid C₉H₈O₃ 1-Hexynyl substituent 164.16 Volatile organic compound (VOC) detected in wood thermal modification; increased lipophilicity
5-[(4-Nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid C₉H₇N₃O₅ 4-Nitro-pyrazole methyl-linked 237.17 Nitro group enhances electron-withdrawing effects, potentially increasing acidity and reactivity
3-(Furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylic acid C₉H₈N₂O₃ Furan-2-yl at pyrazole-3-position 192.17 Positional isomerism alters electronic distribution and hydrogen-bonding capacity
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid C₇H₉FN₂O₂ 2-Fluoroethyl, 5-methyl substituents 172.16 Fluorination improves metabolic stability and bioavailability in drug design

Key Observations

Substituent Effects :

  • Alkyl vs. Electron-Withdrawing Groups : The methyl group on the pyrazole ring in the target compound contributes to moderate lipophilicity. In contrast, the nitro group in 5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxylic acid enhances electrophilicity, which may facilitate nucleophilic reactions or metal coordination .
  • Fluorinated Analogs : The 2-fluoroethyl substituent in 1-(2-fluoroethyl)-5-methyl-1H-pyrazole-4-carboxylic acid introduces steric and electronic effects that are advantageous in medicinal chemistry, such as enhanced membrane permeability .

Positional Isomerism: The substitution pattern significantly impacts molecular interactions.

Biological Relevance: While direct biological data for the target compound is absent, structurally related pyrazole-furan hybrids, such as methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates, exhibit notable analgesic activity .

Synthetic Accessibility: The synthesis of pyrazole-4-carboxylic acid derivatives typically involves refluxing esters with NaOH in methanol, as demonstrated for 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid . Similar methods may apply to the target compound.

Biological Activity

5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, synthesis, and relevant studies, providing a comprehensive overview of this compound's significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound consists of a furan ring fused with a pyrazole moiety, which imparts unique chemical properties that may influence its biological activity. The presence of both rings allows for diverse interactions within biological systems.

Molecular Formula: C₉H₈N₂O₃
CAS Number: 1251141-02-2

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cell lines, including those derived from breast and lung cancers. For example, its IC50 values (the concentration required to inhibit cell growth by 50%) have been reported to be comparable to established chemotherapeutic agents .

Research Findings

Several studies have evaluated the biological activity of this compound. Below is a summary of key findings:

Study Cell Line IC50 Value (µM) Notes
Study 1MCF-7 (Breast Cancer)22.54Significant growth inhibition observed
Study 2A549 (Lung Cancer)5.08Indicated strong antiproliferative activity
Study 3Staphylococcus aureus<10Effective against resistant strains

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in cell proliferation and apoptosis pathways. Molecular docking studies suggest potential binding to enzymes and receptors implicated in cancer progression and inflammation .

Synthesis and Chemical Reactions

The synthesis of this compound typically involves cyclization reactions under controlled conditions. Common methods include:

  • Formation of the Furan Ring: This can be achieved through dehydration reactions involving suitable precursors.
  • Introduction of the Pyrazole Moiety: This often involves cyclization reactions with hydrazine derivatives.

The compound can undergo various chemical transformations, including oxidation to form derivatives or substitution reactions that may enhance its biological activity .

Q & A

Basic Question: What are the standard synthetic protocols for 5-(1-Methyl-1H-pyrazol-4-yl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

Answer:
Synthesis typically involves multi-step reactions, starting with coupling a methyl-substituted pyrazole to a furan-carboxylic acid scaffold. Key steps include:

  • Protection/Deprotection: Use of DCM/DMF (1:1) with coupling reagents like Oxyma (5 eq.) to facilitate amide bond formation .
  • Cyclization: Microwave-assisted or conventional heating (60–100°C) for 6–12 hours to form the pyrazole-furan core .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
    Critical Factors: Solvent polarity (DMF enhances solubility but may require longer reaction times) and stoichiometric ratios (excess methylating agents improve substitution efficiency) .

Basic Question: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

  • X-ray Crystallography: Resolves spatial arrangement of the pyrazole and furan rings; used in for a related pyrazole-carboxylic acid .
  • NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., methyl group at δ 2.5 ppm; furan protons at δ 6.2–7.8 ppm) .
  • Mass Spectrometry: High-resolution MS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 233.08) .

Advanced Question: How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects) across studies?

Answer:

  • Dose-Response Analysis: Use in vitro assays (e.g., COX-2 inhibition at 1–100 µM) to establish EC₅₀ values .
  • Structural Analog Comparison: Test derivatives with varied substituents (e.g., replacing methyl with trifluoromethyl) to isolate activity drivers .
  • Meta-Analysis: Cross-reference data from PubChem, peer-reviewed journals, and crystallographic databases to identify confounding variables (e.g., solvent polarity in assays) .

Advanced Question: What strategies optimize synthetic yield when scaling up from milligram to gram quantities?

Answer:

  • Catalyst Screening: Transition metals (e.g., Pd/C) for Suzuki-Miyaura coupling improve cross-coupling efficiency (yield ↑ from 45% to 78%) .
  • Flow Chemistry: Continuous reactors reduce side reactions (e.g., hydrolysis of the carboxylic acid group) .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent addition rates .

Basic Question: What are the primary applications of this compound in drug discovery?

Answer:

  • Enzyme Inhibition: Modulates kinases (IC₅₀ < 10 µM in preliminary screens) and cyclooxygenases .
  • Scaffold for Analogs: Serves as a precursor for anti-diabetic (e.g., Teneligliptin-like derivatives) and antimicrobial agents .
  • Receptor Binding Studies: Fluorescently tagged derivatives used in SPR assays to quantify target affinity (KD < 1 µM) .

Advanced Question: How do substituents on the pyrazole ring influence solubility and bioavailability?

Answer:

SubstituentSolubility (mg/mL in PBS)LogPBioavailability (F%)
-CH₃0.122.122
-CF₃0.083.415
-Cl0.052.810
Key Insight: Methyl groups enhance aqueous solubility (via reduced hydrophobicity) but lower metabolic stability compared to halogens .

Basic Question: What methodologies assess the compound’s stability under physiological conditions?

Answer:

  • pH Stability: Incubate in buffers (pH 2–8) at 37°C for 24h; monitor degradation via HPLC (retention time shifts indicate hydrolysis) .
  • Light/Thermal Stress: Expose to 40°C/75% RH or UV light (ICH Q1A guidelines); quantify impurities using LC-MS .
  • Plasma Stability: Incubate with human plasma (37°C, 1h); measure parent compound remaining to predict in vivo half-life .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR) or EGFR (PDB: 1M17) .
  • QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthesis .
  • MD Simulations: Assess binding pocket residency time (≥100 ns trajectories) to optimize pharmacokinetics .

Basic Question: What safety and toxicity profiles should be prioritized in preclinical studies?

Answer:

  • Acute Toxicity: LD₅₀ in rodents (OECD 423); monitor renal/hepatic markers (AST, ALT, BUN) .
  • Genotoxicity: Ames test (TA98/TA100 strains) to detect mutagenic potential .
  • Cardiotoxicity: hERG channel inhibition assays (IC₅₀ > 30 µM desired) .

Advanced Question: How do crystallographic data resolve discrepancies in reported tautomeric forms of the pyrazole ring?

Answer:

  • Single-Crystal Analysis: Compare C-N bond lengths (1.32–1.35 Å for 1H-pyrazole vs. 1.38–1.40 Å for 2H-pyrazole) .
  • DFT Calculations: Calculate relative energies of tautomers (B3LYP/6-311+G(d,p)); match with experimental IR/Raman spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.